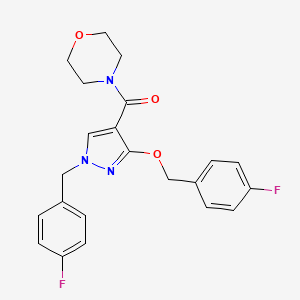
(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C22H21F2N3O3 and its molecular weight is 413.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a pyrazole core substituted with fluorobenzyl groups and a morpholino group, which may influence its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazole derivatives. For instance, compounds similar to the target compound have shown significant inhibition of viral replication in vitro. Specifically, a study demonstrated that certain pyrazole analogues exhibited up to 70% inhibition of Japanese Encephalitis Virus (JEV) mRNA in spleen and brain tissues, suggesting a robust antiviral mechanism potentially mediated through modulation of oxidative stress pathways involving NQO1 and HO-1 proteins .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively explored. A recent investigation indicated that certain pyrazole compounds displayed potent inhibitory effects against epidermoid carcinoma cells, outperforming traditional chemotherapeutics like doxorubicin . The binding interactions with key proteins such as VEGFR2 and FGFR1 were elucidated through docking studies, indicating that these compounds could serve as effective inhibitors in cancer therapy.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in viral replication or cancer cell proliferation.
- Modulation of Oxidative Stress : It appears to influence cellular pathways related to oxidative stress, enhancing cellular defense mechanisms against viral infections.
- Receptor Interaction : The structural components may facilitate interaction with specific receptors or proteins involved in tumor growth and metastasis.
Study 1: Antiviral Efficacy
In a controlled study, the antiviral efficacy of a series of pyrazole derivatives was evaluated. The results indicated that compounds with similar structural motifs to our target compound exhibited significant antiviral activity against JEV. The study utilized dose-response analyses to establish the relationship between compound concentration and viral inhibition rates .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of pyrazole-based compounds. The researchers conducted in vitro assays on various cancer cell lines, revealing that select derivatives demonstrated higher potency than established chemotherapeutic agents. The results were corroborated by molecular docking studies that elucidated the binding affinities to cancer-related targets .
Comparative Analysis
The following table summarizes the biological activities observed in various studies for compounds structurally related to this compound:
Propriétés
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c23-18-5-1-16(2-6-18)13-27-14-20(22(28)26-9-11-29-12-10-26)21(25-27)30-15-17-3-7-19(24)8-4-17/h1-8,14H,9-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTCNXIFRMDDGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














